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Compound of Interest

Compound Name:
5-Bromo-6-chloro-2,2-

difluorobenzo[d][1,3]dioxole

Cat. No.: B1279863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of three distinct

benzodioxole derivatives, supported by experimental data from single-crystal X-ray diffraction

studies. The information presented herein is intended to offer researchers and professionals in

the field of drug development a comprehensive understanding of the structural nuances of

these compounds, which are pivotal in the design of novel therapeutic agents.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three benzodioxole

derivatives, providing a quantitative comparison of their solid-state structures.
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Parameter Compound 1[1] Compound 2[2][3] Compound 3[4]

Chemical Name

1-(2H-1,3-

benzodioxol-5-yl)-3-

(1H-imidazol-1-

yl)propan-1-one

N-[(1E)-1-(2H-1,3-

Benzodioxol-5-yl)-3-

(1H-imidazol-1-

yl)propylidene]-

hydroxylamine

6-(1,3-Benzodioxol-5-

ylmethyl)-5-ethyl-2-

{[2-(morpholin-4-

yl)ethyl]sulfanyl}pyrimi

din-4(3H)-one

Chemical Formula C₁₃H₁₂N₂O₃ C₁₃H₁₃N₃O₃·C₃H₈O C₂₂H₂₇N₃O₄S

Crystal System Monoclinic Monoclinic Triclinic

Space Group P2₁/n P2₁ P-1

a (Å) 7.3322(5) 9.0963(3) 11.1220(5)

b (Å) 8.0341(5) 14.7244(6) 12.2241(5)

c (Å) 19.4479(14) 10.7035(4) 21.5246(9)

α (˚) 90 90 88.958(2)

β (˚) 95.775(2) 94.298(3) 79.836(2)

γ (˚) 90 90 79.384(2)

Volume (Å³) 1139.82(13) 1429.57(9) 2830.9(2)

Z 4 2 6

Temperature (K) 293(2) Not specified 100

Radiation type Mo Kα Not specified Not specified

R-factor 0.0533 Not specified 0.046

Selected Bond Lengths and Angles
A comparative analysis of selected bond lengths and angles within the benzodioxole moiety

and its substituents is crucial for understanding the conformational and electronic properties of

these molecules.
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Bond/Angle Compound 1 (Å or ˚)[1] Compound 2 (Å or ˚)[2]

C1-O1 1.366(3) 1.371(4)

C2-O1 1.428(3) 1.431(4)

C2-O2 1.427(3) 1.428(4)

C7-O2 1.371(3) 1.375(4)

C1-C6 1.381(4) 1.385(5)

C6-C5 1.382(4) 1.388(5)

C1-O1-C2 109.8(2) 109.5(2)

O1-C2-O2 107.8(2) 107.5(2)

C7-O2-C2 109.7(2) 109.6(2)

Experimental Protocols
The methodologies employed in the X-ray crystal structure analysis of the compared

benzodioxole derivatives are outlined below. These protocols represent standard procedures in

the field of small-molecule crystallography.

Synthesis and Crystallization:

Compound 1: Synthesized and colorless single crystals were grown from an unspecified

solvent.

Compound 2: Synthesized in a multi-step reaction, with the final product recrystallized from

ethanol to yield colorless crystals suitable for X-ray analysis.[2]

Compound 3: The synthesis involved a multi-step process, and single crystals were obtained

by slow evaporation from an unspecified solvent.[4]

X-ray Data Collection and Structure Refinement:

A general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the

specific compounds:
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Compound 1: Data were collected on a Bruker APEXII CCD area-detector diffractometer

using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix

least-squares on F².

Compound 2: X-ray diffraction data was collected on a Bruker AXS-KAPPA APEXII

diffractometer. The structure was also solved by direct methods and refined using the

SHELXL program.

Compound 3: Data collection was performed on a Bruker AXS SMART APEX CCD

diffractometer. The structure was solved and refined using the SHELXTL software package.

Visualizations
The following diagrams illustrate the general experimental workflow for X-ray crystal structure

analysis and a logical comparison of the key structural features of the benzodioxole derivatives

discussed.
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General Workflow for X-ray Crystal Structure Analysis
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Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
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Structural Comparison of Benzodioxole Derivatives

Derivatives

Key Structural Features

Benzodioxole Core

Compound 1
(Propan-1-one Linker)

Compound 2
(Propylidene-hydroxylamine Linker)

Compound 3
(Pyrimidinone Moiety)

Monoclinic Crystal System Different Hydrogen Bonding NetworksVarying Molecular Conformations Triclinic Crystal System

Click to download full resolution via product page

Caption: A diagram showing the relationship between the core structure and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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